molecular formula C58H107N6NaO13S2 B1260081 Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- CAS No. 93909-73-0

Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-

Cat. No.: B1260081
CAS No.: 93909-73-0
M. Wt: 1183.6 g/mol
InChI Key: KMXBCAPLZGEGBW-APLTXDPFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- is a complex synthetic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- likely involves multiple steps, including:

    Esterification: Formation of the didodecanoyloxypropyl ester.

    Peptide Bond Formation: Sequential addition of amino acids (cysteine, alanine, isoglutamine, glycine, and taurine).

Industrial Production Methods

Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfur atom in cysteine.

    Reduction: Reduction of any disulfide bonds formed.

    Substitution: Nucleophilic substitution reactions at the ester or amide bonds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Dithiothreitol (DTT), sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could break disulfide bonds.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Incorporation into polymers or nanomaterials for enhanced properties.

Biology

    Biomimetics: Mimicking natural peptides for use in drug delivery systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its peptide structure.

Medicine

    Drug Development: Exploration as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Surfactants: Application as a surfactant in formulations.

    Coatings: Use in coatings for enhanced durability and functionality.

Mechanism of Action

The mechanism of action of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- would depend on its specific application. Generally, it might interact with molecular targets such as:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Membranes: Integrating into lipid bilayers to alter membrane properties.

Comparison with Similar Compounds

Similar Compounds

    Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-: can be compared to other long-chain fatty acid-peptide conjugates.

    Lipidated Peptides: Compounds with similar lipid and peptide components.

Uniqueness

    Structural Complexity: The combination of long-chain fatty acids and peptides.

    Functional Versatility:

Properties

CAS No.

93909-73-0

Molecular Formula

C58H107N6NaO13S2

Molecular Weight

1183.6 g/mol

IUPAC Name

sodium;2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-2-oxoethyl]amino]ethanesulfonate

InChI

InChI=1S/C58H108N6O13S2.Na/c1-5-8-11-14-17-20-21-22-23-26-27-30-33-36-52(66)62-50(58(72)61-47(4)56(70)63-49(39-40-51(59)65)57(71)64-53(67)43-60-41-42-79(73,74)75)46-78-45-48(77-55(69)38-35-32-29-25-19-16-13-10-7-3)44-76-54(68)37-34-31-28-24-18-15-12-9-6-2;/h47-50,60H,5-46H2,1-4H3,(H2,59,65)(H,61,72)(H,62,66)(H,63,70)(H,64,67,71)(H,73,74,75);/q;+1/p-1/t47-,48+,49+,50-;/m0./s1

InChI Key

KMXBCAPLZGEGBW-APLTXDPFSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSC[C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+]

Synonyms

CGP 31362
CGP-31362
N-hexadecanoyl-S-(2,3-didodecanoyloxypropyl)-cysteinyl-alanyl-isoglutaminyl-glycyl-taurine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.